molecular formula C11H14ClNO B13233079 3-(4-Chlorophenyl)-3-pyrrolidinemethanol CAS No. 52423-66-2

3-(4-Chlorophenyl)-3-pyrrolidinemethanol

Cat. No.: B13233079
CAS No.: 52423-66-2
M. Wt: 211.69 g/mol
InChI Key: WATLLISLIIGXIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)-3-pyrrolidinemethanol is a chemical compound that features a pyrrolidine ring substituted with a 4-chlorophenyl group and a hydroxymethyl group

Preparation Methods

The synthesis of 3-(4-Chlorophenyl)-3-pyrrolidinemethanol can be achieved through several routes. One common method involves the reaction of 4-chlorobenzaldehyde with pyrrolidine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction times.

Chemical Reactions Analysis

3-(4-Chlorophenyl)-3-pyrrolidinemethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted derivatives and oxidized forms of the original compound.

Scientific Research Applications

3-(4-Chlorophenyl)-3-pyrrolidinemethanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-3-pyrrolidinemethanol involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

3-(4-Chlorophenyl)-3-pyrrolidinemethanol can be compared with other similar compounds, such as:

    3-(4-Bromophenyl)-3-pyrrolidinemethanol: Similar structure but with a bromine atom instead of chlorine, which may result in different reactivity and biological activity.

    3-(4-Fluorophenyl)-3-pyrrolidinemethanol: Contains a fluorine atom, which can influence the compound’s lipophilicity and metabolic stability.

    3-(4-Methylphenyl)-3-pyrrolidinemethanol: The presence of a methyl group can affect the compound’s steric properties and interaction with biological targets.

Properties

CAS No.

52423-66-2

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

[3-(4-chlorophenyl)pyrrolidin-3-yl]methanol

InChI

InChI=1S/C11H14ClNO/c12-10-3-1-9(2-4-10)11(8-14)5-6-13-7-11/h1-4,13-14H,5-8H2

InChI Key

WATLLISLIIGXIS-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1(CO)C2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.